

Application Notes and Protocols for SR 142948 in Electrophysiology Studies

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Compound of Interest

Compound Name: SR 142948

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Introduction

SR 142948 is a potent and selective non-peptide antagonist of neurotensin (NT) receptors, particularly the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[1][2] Neurotensin, a 13-amino acid neuropeptide, plays a crucial role in the central nervous system, modulating neurotransmission and influencing various physiological processes. **SR 142948** serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.[3] These application notes provide detailed protocols for the use of **SR 142948** in electrophysiological studies to investigate its effects on neuronal activity and ion channel function.

Mechanism of Action

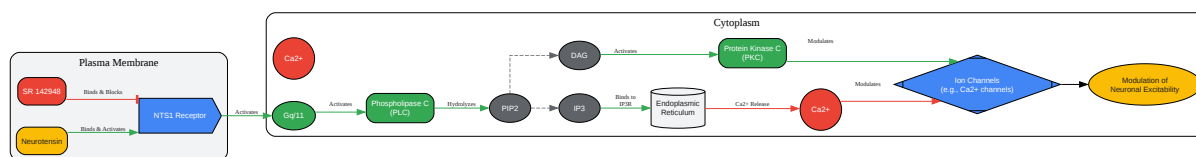
Neurotensin receptors are G protein-coupled receptors (GPCRs). Upon binding of neurotensin, the NTS1 receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can modulate the activity of various ion channels, leading to changes in neuronal excitability.[2] **SR 142948** acts by competitively binding to neurotensin receptors, thereby blocking the downstream signaling initiated by neurotensin.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Antagonism of SR 142948

Parameter	Cell Line/Tissue	Species	Value (IC50)	Reference
[125I]-Neurotensin Binding	h-NTR1-CHO cells	Human	1.19 nM	[3]
[125I]-Neurotensin Binding	HT-29 cells	Human	0.32 nM	[3]
[125I]-Neurotensin Binding	Adult rat brain	Rat	3.96 nM	[3]
NT-induced Inositol Monophosphate Formation	HT-29 cells	Human	3.9 nM	[3]
NT-induced Intracellular Ca2+ Mobilization	h-NTR1-CHO cells	Human	Antagonized at 1 and 10 nM	[3]
NT-mediated inhibition of N-like Ca2+ current	Dissociated pallidal neurons	Rat	Antagonized	[4]

Signaling Pathway Diagram



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Neurotensin Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Study the Effect of SR 142948 on Neurotensin-Modulated Calcium Currents

This protocol is designed to investigate the antagonistic effect of **SR 142948** on neurotensin-induced modulation of voltage-gated calcium channels in cultured neurons or acute brain slices.

Materials:

- **SR 142948:** Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in the external recording solution.
- **Neurotensin (NT):** Prepare a stock solution (e.g., 1 mM in water) and dilute to the final desired concentration in the external recording solution.
- **Cell Culture or Brain Slice Preparation:** Neurons expressing neurotensin receptors (e.g., primary hippocampal, cortical, or dissociated pallidal neurons).

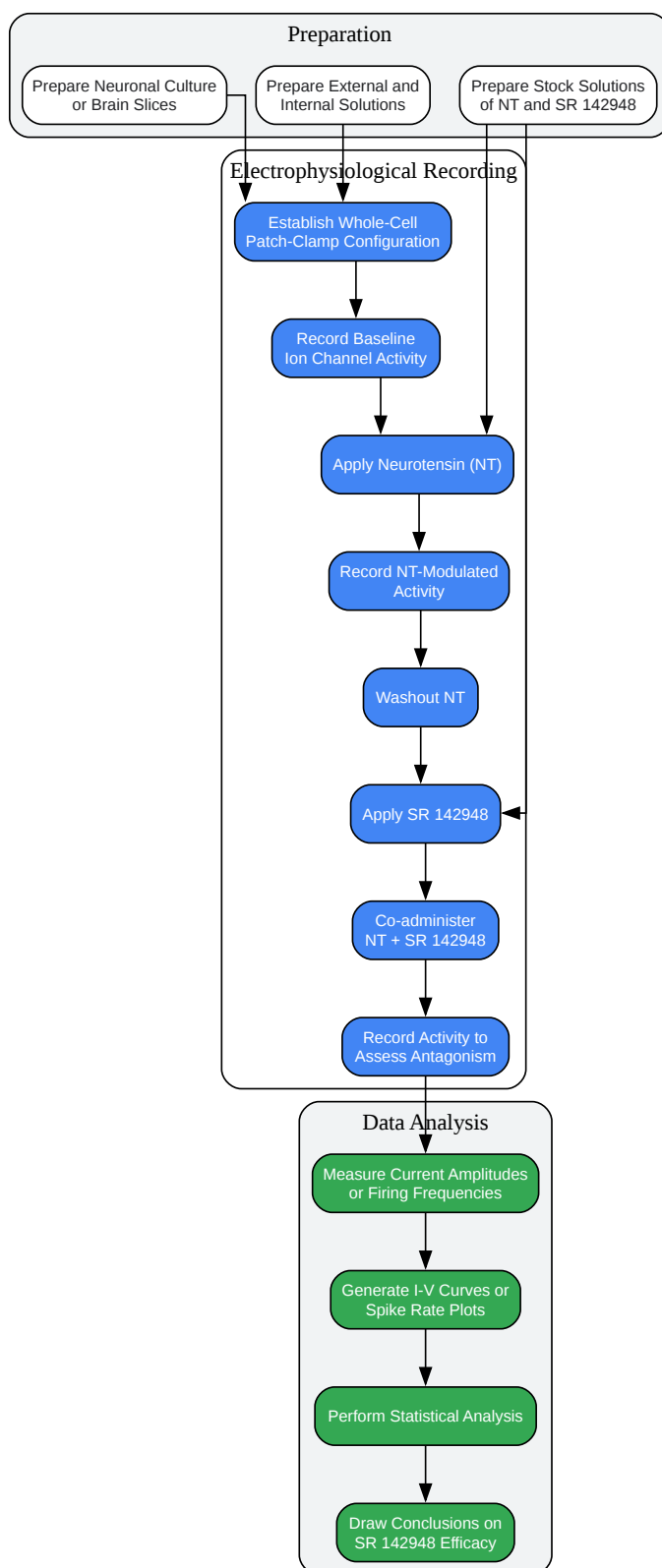
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺ and K⁺ channel blockers (e.g., TEA-Cl, 4-AP) can be added.
- Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
- Patch-clamp rig: Microscope, amplifier, micromanipulator, data acquisition system.

Procedure:

- Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
- Establish Whole-Cell Configuration:
 - Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution.
 - Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, approach a target neuron.
 - Apply gentle suction to form a giga-ohm seal (>1 GΩ) with the cell membrane.
 - Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.
- Data Recording:
 - Switch to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.
 - To elicit voltage-gated calcium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms).
 - Record baseline calcium currents in the external solution.

- Drug Application:
 - Perfuse the chamber with the external solution containing neurotensin at a known concentration (e.g., 100 nM) and record the modulated calcium currents.
 - Wash out the neurotensin with the external solution until the currents return to baseline.
 - Pre-incubate the cells with **SR 142948** (e.g., 1 μ M) for 5-10 minutes.
 - Co-apply neurotensin and **SR 142948** and record the calcium currents.
- Data Analysis:
 - Measure the peak amplitude of the calcium currents at each voltage step for each condition (baseline, NT, **SR 142948** + NT).
 - Construct current-voltage (I-V) plots to visualize the effects of the drugs.
 - Statistically compare the current amplitudes to determine if **SR 142948** significantly antagonizes the effect of neurotensin.

Experimental Workflow Diagram



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Experimental Workflow for **SR 142948**

Troubleshooting and Considerations

- Solubility: **SR 142948** is soluble in DMSO. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid off-target effects.
- Stability: Prepare fresh dilutions of **SR 142948** and neurotensin from stock solutions for each experiment.
- Non-specific Binding: Use appropriate perfusion systems to minimize the adherence of the compounds to the tubing.
- Cell Health: Monitor the health of the cells throughout the experiment by checking the resting membrane potential and input resistance.
- Controls: Include vehicle controls (e.g., external solution with DMSO) to account for any effects of the solvent.

These application notes and protocols provide a framework for utilizing **SR 142948** in electrophysiological research. The specific concentrations and timings may need to be optimized for different experimental systems.

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